![molecular formula C20H26N4O4 B13150684 (S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3'-bipyridin]-6'-yl)pyrrolidin-3-yl)(methyl)carbamate](/img/structure/B13150684.png)
(S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3'-bipyridin]-6'-yl)pyrrolidin-3-yl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3’-bipyridin]-6’-yl)pyrrolidin-3-yl)(methyl)carbamate is a complex organic compound that features a bipyridine core, a pyrrolidine ring, and a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3’-bipyridin]-6’-yl)pyrrolidin-3-yl)(methyl)carbamate typically involves multiple steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a cyclization reaction, often involving a precursor such as an amino alcohol.
Attachment of the Carbamate Group: The tert-butyl carbamate group is attached using a carbamoylation reaction, typically with tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: The bipyridine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent but often involve the use of strong acids or bases.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted bipyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry due to its bipyridine core, which can bind to metal ions.
Biology
In biological research, it may be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Industry
In industry, it could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3’-bipyridin]-6’-yl)pyrrolidin-3-yl)(methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bipyridine core can coordinate with metal ions, potentially altering the activity of metalloenzymes. The carbamate group may also interact with active sites in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3’-bipyridin]-6’-yl)pyrrolidin-3-yl)(ethyl)carbamate
- (S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3’-bipyridin]-6’-yl)pyrrolidin-3-yl)(propyl)carbamate
Uniqueness
The uniqueness of (S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3’-bipyridin]-6’-yl)pyrrolidin-3-yl)(methyl)carbamate lies in its specific combination of functional groups and stereochemistry, which may confer unique binding properties and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C20H26N4O4 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
tert-butyl N-[(3S)-1-[5-(4-hydroxy-2-oxopyridin-1-yl)pyridin-2-yl]pyrrolidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C20H26N4O4/c1-20(2,3)28-19(27)22(4)15-7-9-23(13-15)17-6-5-14(12-21-17)24-10-8-16(25)11-18(24)26/h5-6,8,10-12,15,25H,7,9,13H2,1-4H3/t15-/m0/s1 |
Clé InChI |
MMIGRMYWMKOGBH-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N(C)[C@H]1CCN(C1)C2=NC=C(C=C2)N3C=CC(=CC3=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1CCN(C1)C2=NC=C(C=C2)N3C=CC(=CC3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


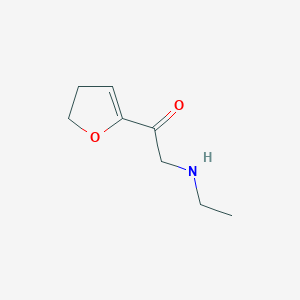
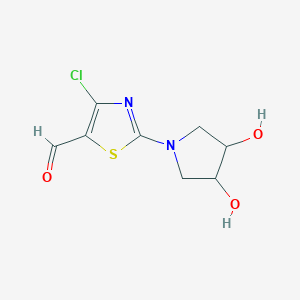
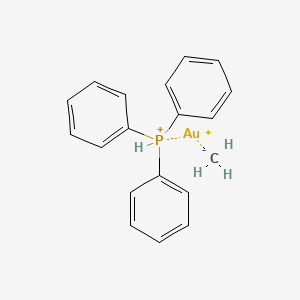




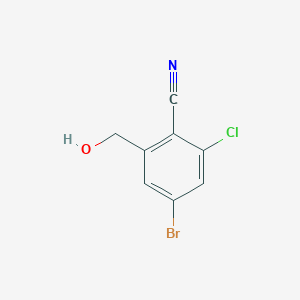
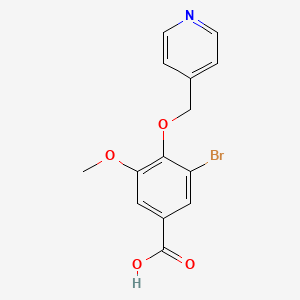


![3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13150688.png)


